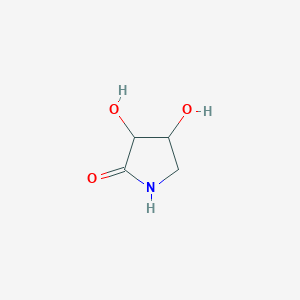

3,4-dihydroxypyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO3 |

|---|---|

Molecular Weight |

117.1 g/mol |

IUPAC Name |

3,4-dihydroxypyrrolidin-2-one |

InChI |

InChI=1S/C4H7NO3/c6-2-1-5-4(8)3(2)7/h2-3,6-7H,1H2,(H,5,8) |

InChI Key |

RHILFGWTFQDWBC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(=O)N1)O)O |

Synonyms |

3,4-dihydroxy-pyrrolidin-2-one 3,4-dihydroxypyrrolidin-2-one |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dihydroxypyrrolidin 2 One and Its Stereoisomers

Asymmetric Synthesis Strategies for Enantiopure 3,4-Dihydroxypyrrolidin-2-one Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the context of medicinal chemistry where the stereochemistry of a molecule can profoundly influence its biological activity. Several asymmetric strategies have been developed to access enantiopure 3,4-dihydroxypyrrolidin-2-one derivatives.

Stereoselective Dihydroxylation Approaches

One direct method for introducing the diol functionality onto the pyrrolidinone core is through the stereoselective dihydroxylation of a suitable unsaturated precursor. A notable strategy involves the asymmetric dihydroxylation of vinylogous aminoesters, which, after a mild intramolecular cyclization, yield 3,4-dihydroxy-pyrrolidin-2-ones. nih.gov This approach has been successfully applied to the synthesis of various dihydroxylated lactams. nih.gov

Chiral Pool Synthesis Utilizing Precursors (e.g., L-Tartaric Acid)

The "chiral pool" refers to the collection of abundant and inexpensive enantiopure natural products that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.org L-tartaric acid is a prominent member of this pool and serves as a versatile precursor for the synthesis of (3R, 4R)-3,4-dihydroxypyrrolidine-2,5-dione derivatives. tandfonline.comscirp.org The synthesis typically involves the condensation of L-tartaric acid with a primary amine. tandfonline.comresearchgate.net For instance, refluxing L-(+)-tartaric acid with benzylamine (B48309) or aniline (B41778) in xylene using a Dean-Stark apparatus affords the corresponding N-substituted (3R, 4R)-3,4-dihydroxy-2,5-dioxopyrrolidines. tandfonline.com This method provides a straightforward route to enantiomerically pure pyrrolidine (B122466) scaffolds, leveraging the inherent chirality of the starting material. beilstein-journals.org

| Starting Material | Reagent | Product |

| L-(+)-Tartaric Acid | Benzylamine | (3R, 4R)-1-benzyl-3,4-dihydroxy-2,5-dioxopyrrolidine |

| L-(+)-Tartaric Acid | Aniline | (3R, 4R)-1-phenyl-3,4-dihydroxy-2,5-dioxopyrrolidine |

Biocatalytic Preparation of Chiral Pyrrolidine Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. Enzymes, such as lipases, have been employed in the kinetic resolution of racemic pyrrolidine derivatives. For example, Candida antarctica lipase (B570770) B has shown high enantioselectivity in the hydrolysis of trans-diacetyl-3,4-dihydroxypyrrolidines. researchgate.net Similarly, Candida antarctica lipase A is effective for the desymmetrization of cis-3,4-dihydroxypyrrolidines through acylation. researchgate.net

More recently, engineered enzymes have been developed to construct chiral pyrrolidines. Directed evolution of cytochrome P411 has yielded variants capable of catalyzing intramolecular C(sp3)–H amination of organic azides to produce chiral pyrrolidine derivatives with good enantioselectivity. acs.orgnih.govacs.org Another biocatalytic approach involves the asymmetric reduction of N-Boc-3-pyrrolidinone using alcohol dehydrogenases (ADHs), which can produce chiral 3-hydroxy-pyrrolidine derivatives with high enantioselectivity. seqens.com

Ring Expansion Methodologies from Precursor Heterocycles (e.g., β-Lactam Aldehydes)

Ring expansion reactions provide an alternative and elegant strategy for the synthesis of γ-lactams from smaller ring systems. A notable example is the molecular iodine-catalyzed ring expansion of 4-oxoazetidine-2-carbaldehydes (β-lactam aldehydes). nih.govwiley.com In the presence of a silyl (B83357) nucleophile like tert-butyldimethylsilyl cyanide, these β-lactams undergo a C3-C4 bond cleavage, leading to the formation of protected 5-functionalized-3,4-dihydroxypyrrolidin-2-ones with good yields and high diastereoselectivity. nih.govwiley.comresearchgate.net This method offers a direct entry to highly functionalized pyrrolidinone derivatives. nih.govthieme-connect.com The reaction is believed to proceed through the coordination of iodine to the aldehyde, which facilitates the ring-opening and subsequent attack by the nucleophile. thieme-connect.com

Multicomponent Reaction Strategies for Pyrrolidinone Core Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials, are highly valued for their efficiency and atom economy. tandfonline.com Various MCRs have been developed for the synthesis of the pyrrolidine core. tandfonline.com One such strategy involves the [3+2] cycloaddition of an azomethine ylide, generated in situ, with a dipolarophile. tandfonline.comacs.org This approach allows for the rapid construction of complex and diverse pyrrolidine structures. tandfonline.comtandfonline.com For instance, a one-pot, five-component reaction has been described for the synthesis of highly substituted trispiro-pyrrolidine heterocycles. tandfonline.com While not always directly yielding 3,4-dihydroxypyrrolidin-2-ones, these MCRs provide versatile pyrrolidinone scaffolds that can be further elaborated to introduce the desired hydroxyl groups.

A practical method for synthesizing 1,2-disubstituted-cis-3,4-dihydroxypyrrolidines has been developed using a sequence initiated by a Ugi four-component reaction. researchgate.net The resulting adducts undergo a 5-endo-dig cycloisomerization followed by a cis-dihydroxylation to furnish the target dihydroxypyrrolidines. researchgate.net

Derivatization Reactions of the 3,4-Dihydroxypyrrolidin-2-one Scaffold

The 3,4-dihydroxypyrrolidin-2-one scaffold serves as a versatile platform for further chemical modifications to generate a diverse range of derivatives. The hydroxyl groups can be readily functionalized, for example, through tosylation. However, studies have shown that the tosylates of trans-3,4-dihydroxypyrrolidine-2,5-dione are thermodynamically unstable and can spontaneously eliminate a molecule of tosic acid to form a monotosyloxymaleimide. scirp.orgoalib.com This highlights the reactivity of the scaffold and the potential for unexpected transformations.

Other derivatization reactions include alkylation, acylation, and silylation of the hydroxyl groups to introduce various functionalities and modify the properties of the parent compound. researchgate.netlibretexts.org These reactions are crucial for creating libraries of compounds for biological screening and for the synthesis of more complex target molecules.

Tosylation Reactions and Subsequent Transformations to Maleimides

The tosylation of the diol functionality in pyrrolidine derivatives serves as a key step for further transformations, owing to the excellent leaving group ability of the resulting tosyloxy group. Research in this area has revealed a particularly interesting and spontaneous transformation of a related scaffold, trans-3,4-dihydroxypyrrolidine-2,5-dione, into a maleimide (B117702) derivative upon tosylation.

Detailed studies, including those employing density functional theory (DFT), have investigated the reaction of (3R, 4R)-3,4-dihydroxypyrrolidine-2,5-dione, also known as L-tartarimide, with tosyl chloride (TsCl) in the presence of triethylamine (B128534) (Et₃N). tandfonline.comscirp.org It was discovered that instead of the expected mono- or di-tosylated pyrrolidine-2,5-dione, the reaction yields a monotosylated maleimide. tandfonline.comscirp.org This occurs because the initially formed tosylated pyrrolidine intermediate is thermodynamically unstable. tandfonline.comscirp.org It spontaneously undergoes an elimination reaction, losing a molecule of p-toluenesulfonic acid (TsOH) to form the more stable maleimide ring system. tandfonline.comscirp.org DFT calculations have shown that this elimination is driven by thermodynamic factors rather than kinetic ones, explaining the propensity for maleimide formation. tandfonline.com This unexpected reactivity highlights the inherent instability of tosylates on the trans-3,4-dihydroxypyrrolidine-2,5-dione scaffold, which readily converts to the corresponding maleimide. tandfonline.comscirp.org

Table 1: Tosylation of L-tartarimide Derivative and Spontaneous Transformation

| Reactant | Reagents | Product | Key Finding | Reference |

| (3R, 4R)-3,4-dihydroxy-pyrrolidine-2,5-dione | TsCl, Et₃N | Monotosyloxymaleimide | The tosylated intermediate is thermodynamically unstable and spontaneously eliminates TsOH to form the maleimide product. | tandfonline.comscirp.org |

Formation of Esters and Ethers through Hydroxyl Group Reactions

The direct functionalization of the hydroxyl groups in dihydroxypyrrolidine derivatives through esterification or etherification can be challenging due to their reactivity profile. The presence of the basic pyrrolidine nitrogen atom, in particular, can impede the reactivity of the hydroxyl groups. researchgate.net However, specific strategies have been developed to overcome these hurdles and achieve selective O-functionalization.

For the related N-alkyl-trans-3,4-dihydroxypyrrolidines, the hydroxyl groups are often poorly reactive. researchgate.net A successful strategy to discriminate between the two chemically equivalent hydroxyl groups and enhance their reactivity involves the conversion of the pyrrolidine nitrogen to the corresponding N-oxide. researchgate.net This N-oxidation effectively reduces the basicity of the nitrogen atom. Consequently, the reactivity of the cis-oriented hydroxyl group is significantly increased, allowing for rapid and stereospecific monosubstitution in nearly quantitative yields. researchgate.net This method has been successfully applied to form silyl ethers and trityl ethers. researchgate.net For instance, reaction of the N-oxide with 4,4′-dimethoxytrityl chloride (DMTrCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) proceeds stereospecifically on the hydroxyl group positioned cis to the N-oxide oxygen. researchgate.net The resulting DMTr ether can be deoxygenated with triphenylphosphine (B44618) to yield the desired mono-etherified product. researchgate.net

While specific examples of esterification on the 3,4-dihydroxypyrrolidin-2-one core are not extensively detailed in the reviewed literature, the diol functionality in the related (3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine has been utilized as a monomer for the synthesis of new enantiopure macrocyclic polyesters, demonstrating the capability of these hydroxyl groups to participate in ester formation under appropriate conditions. researchgate.net

Table 2: Stereospecific Monoetherification of an N-Alkyl-trans-3,4-dihydroxypyrrolidine via N-Oxide Intermediate

| Substrate | Reagents | Intermediate | Product of Etherification | Key Finding | Reference |

| 1-N-Alkyl-trans-3,4-dihydroxypyrrolidine | 1. Oxidation2. DMTrCl or TBDPSCl | 1-N-Alkyl-1-oxido-trans-3,4-dihydroxypyrrolidinium | O-Monosubstituted ether (DMTr or TBDPS) | N-Oxidation enhances the reactivity and allows for stereospecific mono-O-functionalization of the cis-hydroxyl group. | researchgate.net |

Mechanistic Investigations and Theoretical Studies on 3,4 Dihydroxypyrrolidin 2 One Transformations

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in exploring the mechanistic details of reactions involving pyrrolidinone scaffolds. beilstein-journals.org By modeling the structures of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction, providing a quantitative understanding of the factors that control it. beilstein-journals.orgnih.gov While direct DFT studies on transformations of 3,4-dihydroxypyrrolidin-2-one are specific to certain reaction types, broader research on related pyrrolidinone and pyrrolidine-dione systems offers a clear framework for how such analyses are conducted. scirp.orgkuleuven.be

For instance, in the conversion of a related compound, trans-3,4-dihydroxypyrrolidine-2,5-dione, to a maleimide (B117702) derivative, DFT calculations were employed to investigate the thermodynamics and kinetics of the elimination reaction. oalib.com This type of analysis helps to determine whether a proposed reaction mechanism is energetically feasible. scirp.orgscirp.org Theoretical studies have also been performed to support mechanistic proposals for the formation of 3,4-dihydroxypyrrolidin-2-one derivatives from the ring expansion of 4-oxoazetidine-2-carbaldehydes. wiley.com

Thermodynamics in a chemical reaction relates to the relative energies of the reactants and products, determining the position of the chemical equilibrium. libretexts.org A reaction is thermodynamically favorable if the products are more stable (lower in Gibbs free energy) than the reactants. wikipedia.org

In studies of related pyrrolidine-2,5-dione systems, DFT calculations revealed that certain intermediates, such as tosylates of trans-3,4-dihydroxypyrrolidine-2,5-dione, are thermodynamically unstable. oalib.comscirp.org This instability is the driving force for their spontaneous conversion to more stable maleimide structures. scirp.org The reaction is primarily driven by these thermodynamic factors, leading to the formation of the most stable product. scirp.orgscirp.org Similarly, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, thermodynamic selectivity was compared against kinetic selectivity, although the latter was found to be more significant in that specific case. beilstein-journals.orgkuleuven.be

Table 1: Example of Calculated Relative Gibbs Free Energies for a Reaction Involving a Pyrrolidinone Derivative (Note: Data is illustrative of the method, based on a related system)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | Starting Material | 0.0 |

| Intermediate 1 | Initial Adduct | +5.2 |

| Transition State 1 | Energy Barrier to Product | +23.1 |

| Product | Final Product | -15.8 |

This table illustrates how DFT calculations can quantify the thermodynamic landscape of a reaction pathway.

Kinetics concerns the rate of a reaction, which is determined by the activation energy—the energy barrier that must be overcome for reactants to transform into products. libretexts.orglibretexts.org When multiple reaction pathways are possible, the one with the lowest activation energy will be the fastest, yielding the kinetic product. wikipedia.orglibretexts.org

DFT calculations are crucial for determining these activation barriers. kuleuven.be In the study of the elimination reaction of tosylated trans-3,4-dihydroxypyrrolidine-2,5-dione, kinetic factors were also examined. scirp.orgscirp.org However, it was concluded that the reaction is primarily governed by thermodynamics rather than kinetics. scirp.orgscirp.org Conversely, a DFT study on the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) and methylamine (B109427) showed that kinetic selectivity is more significant than thermodynamic selectivity for forming the main products. beilstein-journals.orgkuleuven.be The main product is formed favorably via the pathway with the lowest activation energy (ΔG#). beilstein-journals.orgkuleuven.be

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. nih.gov The analysis of transition state structures is fundamental to understanding reaction mechanisms. DFT calculations can optimize the geometry of these transition states and confirm their nature by ensuring they have exactly one imaginary frequency in a vibration analysis. nih.gov

Energy profiles, which plot the Gibbs free energy against the reaction coordinate, visually represent the entire reaction pathway, including all intermediates and transition states. wikipedia.org For example, in the iodine-catalyzed ring expansion of 4-oxoazetidine-2-carbaldehydes to form 3,4-dihydroxypyrrolidin-2-ones, theoretical analysis of the transition states was performed to understand the high diastereoselectivity observed. wiley.com The calculations revealed that the transition state leading to the observed trans-pyrrolidin-2-one product was significantly lower in energy (by 9.4 kcal/mol) than the transition state that would lead to the cis isomer, making only the former pathway operative. wiley.com Similarly, DFT calculations on the nucleophilic substitution of tosyloxymaleimide with phenoxy anion identified the transition states and intermediates, allowing for the construction of a complete Gibbs free energy profile for the reaction. nih.gov

Kinetic Factors Influencing Reaction Pathways

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving 3,4-Dihydroxypyrrolidin-2-one

The synthesis of 3,4-dihydroxypyrrolidin-2-one and its derivatives often involves the creation of multiple stereocenters, making stereochemical control a critical aspect. Many synthetic strategies have been developed to achieve high diastereoselectivity, yielding specific isomers as the major products. nih.govthieme-connect.com

A key method for synthesizing enantiomerically pure 3,4-dihydroxy-pyrrolidin-2-one involves the asymmetric dihydroxylation of vinylogous aminoesters, followed by a mild intramolecular cyclization. nih.gov This strategy allows for the controlled installation of the two hydroxyl groups with a specific stereochemistry. nih.gov

Another powerful, diastereoselective method is the molecular iodine-catalyzed ring expansion of 4-oxoazetidine-2-carbaldehydes. wiley.com This reaction, when conducted with silyl (B83357) cyanides or allylic silanes, affords highly functionalized 3,4-dihydroxypyrrolidin-2-ones with good yields and high diastereoselectivity. wiley.com The stereochemical outcome is rationalized by a mechanistic pathway where the reaction proceeds through the most stable transition state, which dictates the final arrangement of the substituents. wiley.com For example, the reaction can produce a diastereomeric ratio (dr) as high as 99:1 in favor of one isomer. acs.org

Table 2: Diastereoselectivity in Pyrrolidine (B122466) Synthesis (Note: Examples are drawn from various diastereoselective pyrrolidine syntheses to illustrate typical outcomes)

| Reaction Type | Substrate | Product Configuration | Diastereomeric Ratio (dr) | Reference |

| Copper-Promoted Aminooxygenation | α-Substituted 4-pentenyl sulfonamide | 2,5-cis-pyrrolidine | >20:1 | nih.gov |

| Sulfinamide Annulation | Chiral Sulfinamide + Michael Acceptor | Pyrrolidine ent-H | 49:1 | thieme-connect.com |

| [3+2] Cycloaddition | Azomethine Ylide + α-Alkylidene Succinimide | endo-diastereomer (2,5-cis) | 95:5 | thieme-connect.com |

| β-Lactam Ring Expansion | 4-Oxoazetidine-2-carbaldehyde | (3R,4S,5R)-Pyrrolidin-2-one | High | wiley.com |

Tautomeric Equilibrium Studies of Pyrrolidinone Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. wuxibiology.com For pyrrolidinone systems, the most relevant equilibrium is the lactam-lactim tautomerism, which is a specific type of keto-enol tautomerism.

The lactam form (a cyclic amide) is generally the most thermodynamically stable tautomer of 2-pyrrolidone in both the gas phase and in aqueous solution. researchgate.nettandfonline.com However, the less stable lactim tautomer (a cyclic imidic acid, e.g., pyrroline-2-ol) can participate in certain reactions, such as complexation with metal ions. researchgate.nettandfonline.com

Theoretical studies using DFT and ab initio calculations have been performed on various pyrrolidinone systems to investigate this equilibrium. researchgate.netresearchgate.net For N-vinyl-2-pyrrolidinone, calculations predict that the keto (lactam) form is the energetically preferred tautomer in both the gas phase and in water. researchgate.net Studies on 1,4,5-trisubstituted pyrrolidine-2,3-diones show they can exist in an enamine form stabilized by an intramolecular hydrogen bond. kuleuven.be The tautomerism of related 3-pyrroline-2-ones is attributed to a slight energy difference and a large rate constant for the transformation between the two tautomers. kuleuven.be The position of the equilibrium can be influenced by factors such as solvent polarity, but this influence is not always strong. wuxibiology.comresearchgate.net For example, while an aqueous medium does stabilize the lactim tautomer of 2-pyrrolidone to a greater extent than the lactam, the lactam form remains dominant. researchgate.nettandfonline.com

Advanced Structural Analysis and Conformational Landscapes of 3,4 Dihydroxypyrrolidin 2 One

Spectroscopic Methodologies for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of 3,4-dihydroxypyrrolidin-2-one in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can deduce the relative configuration of stereocenters and the preferred conformation of the five-membered ring.

¹H NMR and ¹³C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom, respectively. For instance, in derivatives of 3,4-dihydroxypyrrolidin-2-one, the relative configuration of substituents can be determined by observing NOE cross-peaks in a ROESY spectrum. rsc.org The presence of a strong NOE between specific protons can indicate a trans configuration, while its absence suggests a cis arrangement. rsc.org

Furthermore, the analysis of vicinal proton-proton coupling constants (³JHH) is a well-established method for conformational analysis of five-membered rings. nih.gov These coupling constants, governed by the Karplus relationship, provide information about the dihedral angles between adjacent protons, which in turn define the puckering of the pyrrolidinone ring. nih.gov For example, changes in ³J(H,H) values upon alteration of solvent pD can indicate shifts in the conformational equilibrium of the pyrrolidinone ring. rsc.org In some instances, a constrained conformation can be observed at a specific pD range due to strong intramolecular hydrogen bonding. rsc.org

Computational methods, such as those based on density functional theory (DFT), can be used in conjunction with NMR data to predict chemical shifts and aid in the elucidation of the molecule's structure. thescipub.com

Interactive Data Table: Representative ¹H NMR Data for a 3,4-dihydroxypyrrolidin-2-one Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 4.25 | dd | 7.0, 4.0 |

| H-4 | 4.10 | m | - |

| H-5a | 3.60 | dd | 12.0, 3.0 |

| H-5b | 3.50 | dd | 12.0, 5.0 |

| OH-3 | 5.20 | d | 4.0 |

| OH-4 | 5.10 | d | 5.0 |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and coupling constants will vary depending on the specific derivative and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the molecular formula of 3,4-dihydroxypyrrolidin-2-one and its derivatives. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to several decimal places. bioanalysis-zone.com This accuracy allows for the calculation of the exact mass of the molecule, which can then be used to determine its elemental composition. bioanalysis-zone.com

For a compound like 3,4-dihydroxypyrrolidin-2-one (C₄H₇NO₃), the theoretical exact mass can be calculated with high precision. Experimental measurement of the m/z value of the molecular ion by HRMS and its comparison with the theoretical value confirms the molecular formula. bioanalysis-zone.comgoogleapis.com This technique is particularly valuable in distinguishing between isomers, which have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Modern mass spectrometers can achieve mass accuracy in the sub-ppm (parts per million) range, providing a high degree of confidence in the assigned molecular formula. stanford.edu

Interactive Data Table: HRMS Data for 3,4-dihydroxypyrrolidin-2-one

| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Molecular Formula |

| [M+H]⁺ | 118.0499 | 118.0501 | 1.7 | C₄H₈NO₃ |

| [M+Na]⁺ | 140.0318 | 140.0320 | 1.4 | C₄H₇NNaO₃ |

Note: This table presents hypothetical data for illustrative purposes.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.organton-paar.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams provide the information needed to calculate an electron density map, from which the positions of individual atoms can be determined with high accuracy. nih.gov

For 3,4-dihydroxypyrrolidin-2-one, an X-ray crystal structure would reveal the exact bond lengths, bond angles, and torsional angles within the molecule. It would also definitively establish the relative stereochemistry of the hydroxyl groups at the C3 and C4 positions. The conformation of the pyrrolidinone ring in the solid state, whether it adopts an envelope or a twisted form, can be precisely characterized. beilstein-journals.org Furthermore, the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, would be elucidated.

In cases where obtaining a single crystal suitable for X-ray diffraction is challenging, powder X-ray diffraction (PXRD) data, in conjunction with solid-state NMR and computational modeling, can be used to determine the crystal structure. rsc.org

Interactive Data Table: Hypothetical Crystallographic Data for a 3,4-dihydroxypyrrolidin-2-one Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 6.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 525.42 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Conformational Analysis of the Pyrrolidinone Ring System

The five-membered pyrrolidinone ring is not planar and adopts puckered conformations to relieve torsional strain. nih.govacs.org The specific conformation is influenced by the substituents on the ring and can be described by pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude (Φₘₐₓ). nih.govbeilstein-journals.org The pyrrolidine (B122466) ring can exist in various envelope (E) and twist (T) conformations. nih.govbeilstein-journals.org

Torsional strain arises from the eclipsing of bonds on adjacent atoms, while steric strain results from non-bonded interactions between atoms or groups that are in close proximity. onlineorganicchemistrytutor.comyoutube.com In the pyrrolidinone ring, these strains are minimized by adopting a non-planar conformation. The puckering of the ring allows for a more staggered arrangement of substituents, reducing both torsional and steric strain. acs.org

The interplay between these strains can influence the stereoselectivity of reactions involving the pyrrolidinone ring. For example, in the alkylation of pyrrolidinone enolates, the stereochemical outcome can be controlled by subtle differences in torsional and steric interactions in the transition states. acs.orgresearchgate.net Computational studies can be employed to model these transition states and understand the origins of the observed stereoselectivity. researchgate.netnih.gov

The presence and orientation of the hydroxyl groups at the C3 and C4 positions of 3,4-dihydroxypyrrolidin-2-one have a significant impact on the conformation of the pyrrolidinone ring. These hydroxyl groups can participate in intramolecular hydrogen bonding, which can stabilize specific conformations. For instance, a hydrogen bond between a hydroxyl group and the carbonyl oxygen of the lactam could favor a particular puckering of the ring.

Computational Approaches to Conformational Preferences

Computational chemistry offers powerful tools to explore the potential energy surface of flexible molecules like 3,4-dihydroxypyrrolidin-2-one and predict their most stable conformations. wgtn.ac.nz These methods have become indispensable for understanding the structure-activity relationships of complex organic molecules. wgtn.ac.nz

A common strategy involves a multi-step process that begins with a broad exploration of the conformational space, followed by more accurate energy calculations on the most promising structures. rsc.org One such approach is the Monte Carlo conformational search, which generates a multitude of random conformations. rsc.org These initial structures are then typically optimized using methods like density functional theory (DFT), which provides a good balance between accuracy and computational cost. rsc.orgscirp.org

For instance, in a study on related pyrrolidine-2,5-dione derivatives, geometry optimization and vibrational analysis were performed using the M06-2X functional with a 6-31G** basis set. scirp.org To further refine the energies, single-point energy calculations can be carried out at a higher level of theory, such as B2PLYP with a def2-TZVP basis set. scirp.org The calculated energies, often expressed as Gibbs free energy, allow for the determination of the relative stability of different conformers. scirp.org The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature. rsc.org

These computational models can be validated and refined by comparing calculated parameters, such as ³J H,H coupling constants, with experimental data obtained from NMR spectroscopy. rsc.org This integrated approach, combining computational chemistry and experimental data, provides a detailed picture of the conformational landscape of molecules in solution. rsc.org

Below is a table summarizing common computational methods used in conformational analysis:

| Method | Description | Application |

| Monte Carlo Search | Generates random conformations to broadly sample the conformational space. rsc.org | Initial exploration of possible molecular shapes. rsc.org |

| Density Functional Theory (DFT) | A quantum mechanical method for optimizing molecular geometries and calculating energies. rsc.orgscirp.org | Determining the relative stability of different conformers. rsc.orgscirp.org |

| Ab initio Quantum Chemistry | Highly accurate methods for calculating molecular properties from first principles. biotools.us | Refinement of energies and calculation of spectroscopic parameters. biotools.us |

Biochemical and Enzymatic Interactions of 3,4 Dihydroxypyrrolidin 2 One Derivatives

Glycosidase Inhibition by Polyhydroxylated Pyrrolidine (B122466) Systems

Polyhydroxylated pyrrolidines, a significant class of iminosugars, are recognized for their potent and specific inhibition of glycosidases and glycosyltransferases. mdpi.com These enzymes are integral to numerous biological processes, and their inhibitors are valuable for investigating these functions and as potential therapeutic agents. rsc.orgresearchgate.net The pyrrolidine scaffold, being a five-membered iminocyclitol, effectively mimics the structure of natural sugar substrates. mdpi.comresearchgate.net Derivatives such as 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) have demonstrated significant inhibitory effects on various glycosidases. mdpi.commdpi.com The development of these compounds, including multivalent clusters, has yielded promising and highly effective enzyme inhibitors. mdpi.comcsic.es

Derivatives of 3,4-dihydroxypyrrolidine have shown notable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov Synthetic strategies have produced various amides and sulfonamides of 3,4-dihydroxypyrrolidines that exhibit positive inhibitory action against α-glucosidase. nih.gov For instance, certain enantiomers of broussonetine M, which contains a polyhydroxylated pyrrolidine ring, are selective and potent inhibitors of rice α-glucosidase and rat intestinal maltase. mdpi.comresearchgate.net Specifically, compounds with polar groups like -NH2 or -OH on an associated phenyl ring have displayed potency several folds higher than standard drugs like acarbose. nih.gov

Pyrrolidine-type iminocyclitols have also been identified as potent inhibitors of α-N-acetylgalactosaminidase (α-GalNAc-ase). researchgate.netresearchgate.net This enzyme is crucial for processes like the activation of macrophages. researchgate.netresearchgate.net A synthesized pyrrolidine-type iminocyclitol demonstrated strong in vitro inhibitory activity against α-GalNAc-ase from chicken liver, with a Ki value of 29 nM. researchgate.netresearchgate.net The inhibition of this enzyme can prevent the loss of macrophage-activating effects in specific proteins. researchgate.netresearchgate.net

| Compound | Target Enzyme | Inhibitory Concentration | Source |

|---|---|---|---|

| ent-broussonetine M | Rice α-glucosidase | IC50 = 1.2 µM | mdpi.comresearchgate.net |

| ent-10'-epi-broussonetine M | Rice α-glucosidase | IC50 = 1.3 µM | mdpi.comresearchgate.net |

| ent-broussonetine M | Rat intestinal maltase | IC50 = 0.29 µM | mdpi.comresearchgate.net |

| broussonetine M | β-glucosidase | IC50 = 6.3 µM | mdpi.com |

| 10'-epi-broussonetine M | β-glucosidase | IC50 = 0.8 µM | mdpi.com |

| 2-hydroxymethyl-5-(phenethylaminomethyl)pyrrolidine-3,4-diol | α-GalNAc-ase | Ki = 29 nM | researchgate.netresearchgate.net |

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potential of polyhydroxylated pyrrolidine derivatives. nih.govmdpi.com Minor structural modifications to the pyrrolidine ring or its substituents can lead to significant changes in the inhibition profile and specificity. mdpi.com

Key SAR findings include:

Stereochemistry : The configuration of the polyhydroxylated pyrrolidine ring is a critical determinant of inhibitory specificity and potency. Enantiomers of the same compound can exhibit vastly different inhibition profiles. For example, while broussonetine M is a potent β-glucosidase inhibitor, its enantiomer is a selective α-glucosidase inhibitor. mdpi.comresearchgate.net

Side-Chain Modifications : The nature and position of substituents on the pyrrolidine scaffold significantly influence activity. For α-glucosidase inhibitors derived from 3,4-dihydroxypyrrolidine, saturated aliphatic amides were found to be more potent than their olefinic counterparts. nih.gov The presence of polar groups, such as hydroxyl (-OH) or amino (-NH2) groups on phenyl rings attached to the core structure, can enhance inhibitory activity. nih.gov

N-Substitution : Alterations at the nitrogen atom of the pyrrolidine ring can modulate activity. For a series of pyrrolidine pentamine derivatives inhibiting aminoglycoside acetyltransferase, modifications at different positions had varied effects, indicating potential for optimization. mdpi.comnih.gov

The potent inhibitory activity of polyhydroxylated pyrrolidines is largely attributed to their ability to act as transition state mimics. rsc.orgrsc.org During the enzymatic hydrolysis of a glycosidic bond, the reaction proceeds through a short-lived transition state that has significant oxocarbenium ion character. rsc.orgnih.gov In this state, the anomeric carbon adopts a more planar, sp2-hybridized geometry. rsc.org

Pyrrolidine-based iminosugars, with their nitrogen atom replacing the endocyclic oxygen of the natural sugar substrate, are protonated at physiological pH. researchgate.net This positive charge, combined with the stereochemical arrangement of hydroxyl groups that mimic the sugar, allows the inhibitor to closely resemble the charge and shape of the oxocarbenium ion-like transition state. nih.govnih.gov This mimicry enables the inhibitor to bind to the enzyme's active site with exceptionally high affinity, often orders of magnitude greater than the natural substrate, leading to potent inhibition. rsc.orgrsc.orgnih.gov This mechanism is fundamental to the design of powerful and specific glycosidase inhibitors. rsc.orgescholarship.org

Structure-Activity Relationship (SAR) Studies for Glycosidase Inhibitors

Carbonic Anhydrase Inhibition by 3,4-Dihydroxypyrrolidine-2,5-dione Derivatives

Derivatives of 3,4-dihydroxypyrrolidine-2,5-dione have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for physiological processes like pH regulation and CO2 homeostasis. tandfonline.comnih.govtandfonline.com These enzymes are therapeutic targets for a variety of conditions. tandfonline.com

Specific derivatives of 3,4-dihydroxypyrrolidine-2,5-dione have been shown to inhibit the human cytosolic carbonic anhydrase isozymes hCA I and hCA II. tandfonline.comnih.gov Using an esterase assay with 4-nitrophenyl acetate (B1210297) as the substrate, these compounds demonstrated inhibitory activity against both isoforms. tandfonline.comresearcher.life The inhibition was more pronounced against hCA II, with inhibition constants (Ki) in the low micromolar range (3.5–10.76 µM). tandfonline.comnih.gov For the slower cytosolic isozyme, hCA I, the Ki values were in the range of 112.7–441.5 µM. tandfonline.comnih.gov The inhibitory effects for hCA II were comparable to those of the clinically used sulfonamide inhibitor, acetazolamide, suggesting these pyrrolidine derivatives could serve as lead compounds for developing new, potent CA inhibitors. nih.govresearcher.life

| Compound Number | Target Isozyme | Inhibition Constant (Ki) | Source |

|---|---|---|---|

| Compound 10 | hCA I | 112.7 µM | tandfonline.comnih.gov |

| hCA II | 3.5 µM | tandfonline.comnih.gov | |

| Compound 11 | hCA I | 190.4 µM | tandfonline.comnih.gov |

| hCA II | 10.76 µM | tandfonline.comnih.gov | |

| Compound 12 | hCA I | 311.2 µM | tandfonline.comnih.gov |

| hCA II | 5.43 µM | tandfonline.comnih.gov | |

| Compound 13 | hCA I | 441.5 µM | tandfonline.comnih.gov |

| hCA II | 8.19 µM | tandfonline.comnih.gov |

Note: Compound numbers are as designated in the source publication. tandfonline.com

Kinetic studies have revealed that the hydroxyl-containing 3,4-dihydroxypyrrolidine-2,5-dione derivatives generally act as competitive inhibitors of carbonic anhydrase. tandfonline.comnih.govresearcher.life In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. Unlike classical sulfonamide inhibitors that coordinate directly to the zinc ion in the active site, these non-classical inhibitors are thought to anchor to the zinc-bound water molecule or hydroxide (B78521) ion. mdpi.com This mode of action blocks the substrate's access to the catalytic center, effectively inhibiting the enzyme's activity. mdpi.com

Identification of Lead Compounds for Enzyme Inhibition

Derivatives of 3,4-dihydroxypyrrolidin-2-one have been a focus of research for identifying lead compounds for enzyme inhibition, particularly targeting glycosidases and carbonic anhydrases. These compounds often serve as molecular scaffolds that can be modified to enhance potency and selectivity. researchgate.net

For instance, a series of 3,4-dihydroxypyrrolidine-2,5-dione derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II. researchgate.nettandfonline.comresearcher.life These compounds demonstrated competitive inhibition, with some derivatives showing effective inhibition of hCA II, comparable to the clinically used sulfonamide, acetazolamide. researchgate.nettandfonline.comresearcher.life This suggests their potential as lead compounds for developing inhibitors targeting other carbonic anhydrase isoforms. researchgate.nettandfonline.comresearcher.life

In the context of glycosidase inhibition, 3,4-dihydroxypyrrolidin-2-one and its analogs have been synthesized and shown to exhibit partial inhibition of α-glucosidase. nih.gov While they were found to be inactive against other glycosidases, this selective activity marks them as potential starting points for developing more potent and specific α-glucosidase inhibitors. nih.govresearchgate.net Further studies on pyrrolidine-based iminosugar derivatives, including trans-3,4-dihydroxypyrrolidine, have identified compounds with mixed-type, but predominantly competitive, inhibition of rat intestinal α-glucosidase. uc.ptnih.gov The presence of free hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring appears to be crucial for favorable interactions within the enzyme's active site. uc.pt

The development of multivalent pyrrolidine iminosugars represents another strategy to enhance inhibitory potency. mdpi.com By creating molecules with multiple pyrrolidine units, researchers aim to achieve stronger binding to target enzymes. mdpi.com

Table 1: Inhibition of Carbonic Anhydrase Isozymes by 3,4-Dihydroxypyrrolidine-2,5-dione Derivatives researchgate.nettandfonline.comresearcher.life

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

| 3,4-dihydroxypyrrolidine-2,5-dione derivatives (unspecified) | hCA I | 112.7–441.5 μM | Competitive |

| 3,4-dihydroxypyrrolidine-2,5-dione derivatives (unspecified) | hCA II | 3.5–10.76 μM | Competitive |

Table 2: Inhibition of α-Glucosidase by 3,4-Dihydroxypyrrolidin-2-one and Derivatives nih.govuc.ptnih.gov

| Compound | Target Enzyme | Inhibition | Notes |

| 3,4-dihydroxypyrrolidin-2-one | α-glucosidase | Partial inhibition | Inactive against other glycosidases. nih.gov |

| trans-3,4-dihydroxypyrrolidine | Rat intestinal α-glucosidase | IC₅₀ = 2.97±0.046 mM, Kᵢ = 1.18 mM | Mixed-type, predominantly competitive inhibition. uc.ptnih.gov |

Interactions with Other Biological Targets and Pathways

Beyond their role as enzyme inhibitors, derivatives of 3,4-dihydroxypyrrolidin-2-one and related structures have been implicated in other biological processes.

Certain dihydroxypyrrolidine-containing compounds have been identified as metabolites in biological systems. For example, [(2R,3R,4S)-3,4-dihydroxypyrrolidin-2-yl]methyl-ADP has been annotated as a mouse metabolite. ebi.ac.uk The cytotoxic effects of 3,4-Catechol-PV, a major metabolite of the synthetic cathinone (B1664624) MDPV, have been studied, indicating that pyrrolidine metabolites can have significant biological activity. nih.gov Caspofungin Metabolite-1 is another example of a complex molecule containing a dihydroxypyrrolidine moiety. synzeal.com The presence of the 3,4-dihydroxy groups enhances the hydrogen-bonding capacity of these molecules, which can influence their interactions with biological targets.

Research has suggested that derivatives of 3,4-dihydroxypyrrolidine may inhibit other classes of enzymes. Some studies have explored their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net For instance, certain 3,5-dihydroxybenzoic acid derivatives, which share structural similarities with hydroxylated pyrrolidines, have demonstrated effective inhibition of both AChE and BChE. researchgate.net This suggests that the pyrrolidine scaffold could be adapted to target these important enzymes in the nervous system.

The pyrrolidine ring is a common structural motif in compounds designed to interact with various receptors. While direct studies on the receptor binding of "3,4-dihydroxypyrrolidin-2-one" are limited, research on related pyrrolidine derivatives highlights this potential. For instance, various pyrrolidine derivatives have been evaluated for their affinity for α1-adrenoceptors. bibliotekanauki.pl Additionally, computational methods like molecular docking are being used to explore the binding of small molecules, which could include pyrrolidine derivatives, to receptors such as the Toll-like receptor 4 (TLR4). nih.gov The ability of the hydroxyl groups on the pyrrolidine ring to form hydrogen bonds could play a significant role in the binding affinity and selectivity of these compounds for specific receptors.

Research Applications of 3,4 Dihydroxypyrrolidin 2 One in Advanced Organic Chemistry

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The C2 symmetry and pre-defined stereocenters of 3,4-dihydroxypyrrolidin-2-one and its derivatives make them convenient and powerful chiral building blocks. beilstein-journals.org Their structure is readily accessible from the "chiral pool," starting from materials like L-tartaric acid. beilstein-journals.orgtandfonline.com This accessibility allows for the efficient construction of more complex chiral molecules.

One notable application is in the synthesis of dendrimers. The pyrrolidine's functional groups, specifically an anchoring amine (once the lactam is opened) and two transformable hydroxy groups, allow it to function as a chiral AB2-type building block. beilstein-journals.org This enables the rapid, convergent synthesis of low-generation dendrimers where multiple pyrrolidine (B122466) units are attached to a central core, such as a calix mdpi.comarene. beilstein-journals.orgresearchgate.net This method facilitates the creation of architectures with a high density of chiral, iminosugar-like moieties in a well-defined three-dimensional space. beilstein-journals.orgbeilstein-journals.org The ability to construct such multivalent systems opens pathways to novel materials for enantioselective recognition and catalysis. beilstein-journals.org

Furthermore, derivatives of 3,4-dihydroxypyrrolidin-2-one are key intermediates in the synthesis of a variety of biologically active compounds. For instance, (3R,4R)-1-Benzyl-3,4-pyrrolidinediol, a reduced form of the corresponding lactam, serves as a precursor for more complex structures. The hydroxyl groups can be further functionalized, such as through benzylation, to create derivatives like (3R,4R)-1-benzyl-3,4-bis(benzyloxy)pyrrolidine, expanding the synthetic utility of the original scaffold.

Development of Chiral Ligands and Organocatalysts

The pyrrolidine framework is a privileged structure in the design of chiral ligands for asymmetric catalysis. nih.govresearchgate.net N-substituted-3,4-dihydroxypyrrolidines, derived from L-tartaric acid and various amines, have been successfully employed as ligands that form chiral complexes with metal ions like copper(II). researchgate.net

The effectiveness of these ligands is highly dependent on the nature of the substituent attached to the nitrogen atom. researchgate.net This modularity allows for the fine-tuning of the catalyst's steric and electronic properties to optimize reactivity and enantioselectivity for a specific transformation. These in situ-formed complexes have proven to be effective catalysts, demonstrating that the rigid, stereochemically defined dihydroxypyrrolidine core can effectively transmit chiral information during a catalytic cycle. researchgate.net

Asymmetric Catalysis Applications (e.g., Henry Reaction)

A significant application of these chiral ligands is in the asymmetric Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. mdpi.commdpi.com These products are versatile precursors for many important compounds, including amino alcohols and α-hydroxy ketones.

Complexes formed in situ from N-substituted-3,4-dihydroxypyrrolidines and copper(II) salts have been shown to effectively catalyze the reaction between various aldehydes and nitromethane. researchgate.net Research has shown that the best results are often achieved with an N-benzyl substituted ligand, (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine, in the presence of a base like diisopropylethylamine (DIPEA). researchgate.net Under these conditions, the reactions proceed at room temperature, yielding β-nitro alcohols with high conversions and significant enantiomeric ratios.

UV-vis spectrophotometry studies have confirmed the interaction between the pyrrolidine ligand and the copper(II) ion, indicating the formation of a 1:1 complex, which is the active catalytic species. researchgate.net

| Aldehyde Substrate | Conversion (%) | Enantiomeric Ratio (R:S) |

|---|---|---|

| Benzaldehyde | 96 | 85:15 |

| 4-Chlorobenzaldehyde | 94 | 92:8 |

| 4-Nitrobenzaldehyde | 95 | 89:11 |

| 2-Nitrobenzaldehyde | 96 | 88:12 |

Design and Synthesis of Iminosugar Mimics and Glycomimetics

Polyhydroxylated pyrrolidines, including 3,4-dihydroxypyrrolidin-2-one and its derivatives, are a prominent class of iminosugars. beilstein-journals.orgmdpi.com Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by nitrogen. beilstein-journals.orgresearchgate.net This structural modification often leads to potent and specific inhibition of glycosidases and glycosyltransferases, enzymes involved in critical biological processes. mdpi.comnih.gov

The 3,4-dihydroxypyrrolidin-2-one structure serves as a fundamental scaffold for creating these glycomimetics. nih.gov Syntheses based on the asymmetric dihydroxylation of vinylogous aminoesters followed by intramolecular cyclization have produced these compounds, which show inhibitory activity against enzymes like α-glucosidase. nih.gov The defined stereochemistry of the hydroxyl groups mimics the presentation of hydroxyls in natural sugars, allowing them to interact with the active sites of carbohydrate-processing enzymes. researchgate.net

Multivalent Systems Incorporating Dihydroxypyrrolidine Units

A powerful strategy to enhance the inhibitory potency of glycomimetics is the design of multivalent systems, where multiple iminosugar units are attached to a central scaffold. beilstein-journals.orgmdpi.com This approach can lead to a "multivalent effect," where the resulting cluster exhibits significantly stronger enzyme inhibition compared to the individual monovalent units. mdpi.com

The 3,4-dihydroxypyrrolidine moiety is an attractive building block for these multivalent constructs. beilstein-journals.orgmdpi.com Researchers have developed dendrimers and other clusters by coupling the pyrrolidine unit to various scaffolds, including calixarenes and cyclopeptoids. beilstein-journals.orgbeilstein-journals.org For example, low-generation dendrimers have been prepared by attaching C2-symmetric 3,4-dihydroxypyrrolidine units to a calix mdpi.comarene core. beilstein-journals.orgresearchgate.net This methodology allows for the rapid assembly of molecules presenting a high density of iminosugar mimics in a specific spatial arrangement. beilstein-journals.org Such multivalent architectures have been investigated for their ability to bind and stabilize enzymes, with some pyrrolidine-based nonavalent dendrimers showing promise as stabilizers for enzymes involved in lysosomal storage disorders like Morquio A syndrome. mdpi.comnih.gov

Scaffold for Platinum-Based Complexes with Potential Bioactivity

The 3,4-dihydroxypyrrolidin-2-one framework and its derivatives can also serve as chiral ligands for platinum group metals, creating complexes with potential biological activity. While research in this specific sub-area is emerging, the principle relies on the coordination of the pyrrolidine's heteroatoms to the metal center, forming stable complexes. The incorporation of chiral ligands like pyrrolidines into platinum complexes is a strategy explored for developing new therapeutic agents, potentially with improved efficacy or reduced side effects compared to existing drugs like cisplatin. researchgate.netdntb.gov.ua

Concluding Remarks and Future Research Trajectories for 3,4 Dihydroxypyrrolidin 2 One

Current Challenges and Unexplored Avenues in Pyrrolidinone Chemistry

While significant strides have been made in the synthesis of pyrrolidinone scaffolds, several challenges persist. nih.gov A primary hurdle is the development of efficient and stereoselective synthetic methods. nih.gov The synthesis of functionalized pyrrolidinones often requires multiple steps, which can be inefficient. acs.orgnih.gov For instance, traditional methods for arylating pyrrolidinones often involve metal catalysis or harsh reaction conditions. nih.gov There is a continuous need for novel, one-pot syntheses that are metal-free and operationally simple. nih.gov

A significant unexplored avenue is the full exploration of the chemical space around the 3,4-dihydroxypyrrolidin-2-one core. Much of the current research has focused on a limited set of derivatives. nih.govresearchgate.net The systematic investigation of a wider range of substitutions at various positions on the pyrrolidinone ring could lead to the discovery of compounds with novel biological activities. Furthermore, the skeletal remodeling of the pyrrolidine (B122466) ring itself presents a formidable challenge and an area ripe for discovery. chemrxiv.org

Another challenge lies in understanding the precise structure-activity relationships of these compounds. While some derivatives of 3,4-dihydroxypyrrolidin-2-one have shown inhibitory activity against enzymes like α-glucosidase, the exact molecular interactions are not always well understood. nih.gov A deeper understanding of how these molecules bind to their targets is crucial for the rational design of more potent and selective inhibitors.

Potential for Novel Derivatizations and Functionalizations

The 3,4-dihydroxypyrrolidin-2-one scaffold offers numerous possibilities for novel derivatizations and functionalizations. The hydroxyl groups at the 3 and 4 positions are key handles for introducing a wide variety of functional groups through reactions such as etherification, esterification, and glycosylation. These modifications can significantly impact the compound's solubility, bioavailability, and target-binding affinity.

The nitrogen atom of the lactam ring also presents a site for derivatization. N-alkylation or N-arylation can introduce new substituents that can modulate the compound's properties. rsc.org Furthermore, the carbon atoms of the pyrrolidinone ring can be functionalized. For example, α-functionalization of the pyrrolidinone ring can be achieved through various chemical strategies. acs.orgrsc.org

Recent advancements in catalysis, such as photoredox and organocatalysis, open up new possibilities for the functionalization of pyrrolidinone rings under mild conditions. chemrxiv.orgacs.org These methods could enable the introduction of complex and diverse functionalities that were previously difficult to access. The development of switchable annulation reactions based on Morita–Baylis–Hillman (MBH) carbonates of pyrrolidinone derivatives is a testament to the innovative strategies being explored. acs.org

Integration of Computational and Experimental Approaches in Future Research

The synergy between computational modeling and experimental work holds immense promise for accelerating research on 3,4-dihydroxypyrrolidin-2-one and its analogs. Computational chemistry offers powerful tools to predict the properties and biological activities of novel derivatives before their synthesis, thereby guiding experimental efforts toward the most promising candidates. researchgate.netmdpi.com

Key areas where computational and experimental integration can be particularly impactful include:

Virtual Screening and Drug Design: Ligand-based and structure-based virtual screening can be employed to identify new pyrrolidinone derivatives with potential inhibitory activity against specific biological targets. mdpi.com

Mechanistic Studies: Computational methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. researchgate.net This can aid in the development of more efficient and selective synthetic routes.

Predicting Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and other computational models can predict key properties such as solubility, which is crucial for drug development. researchgate.netmdpi.com

Understanding Molecular Interactions: Molecular dynamics (MD) simulations can provide detailed insights into the binding modes of 3,4-dihydroxypyrrolidin-2-one derivatives with their target enzymes, helping to rationalize their biological activity and guide the design of more potent inhibitors. mdpi.comoup.com

By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can navigate the vast chemical space of pyrrolidinone derivatives more efficiently and effectively, paving the way for the discovery of new therapeutic agents and research tools.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3,4-dihydroxypyrrolidin-2-one derivatives, and how do reaction conditions influence product selectivity?

- Methodological Answer : A four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been optimized to synthesize 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans. The selectivity between pyridinone and pyran derivatives depends on the reaction stoichiometry, temperature, and solvent polarity. For example, polar aprotic solvents favor pyran formation, while excess arylamines promote pyridinone derivatives .

Q. What analytical techniques are recommended for characterizing 3,4-dihydroxypyrrolidin-2-one derivatives?

- Methodological Answer : X-Ray Powder Diffraction (XRPD) is critical for crystallographic validation. A representative XRPD pattern for a related pyrrolidinone hydrochloride salt revealed peaks at 2θ angles of 8.7°, 12.3°, and 17.5° with intensities >50%, confirming crystalline purity . Complementary methods include NMR (for stereochemical analysis) and HPLC (for purity assessment).

Q. What safety protocols are advised for handling 3,4-dihydroxypyrrolidin-2-one derivatives in laboratory settings?

- Methodological Answer : While specific hazard data for 3,4-dihydroxypyrrolidin-2-one is limited, structurally similar compounds (e.g., 3-amino-1-hydroxy-pyrrolidin-2-one) are classified as non-hazardous under GHS. Standard precautions include using fume hoods for synthesis, wearing nitrile gloves, and ensuring emergency eyewash stations are accessible .

Advanced Research Questions

Q. How can reaction yields be improved for multi-step syntheses of 3,4-dihydroxypyrrolidin-2-one derivatives?

- Methodological Answer : Optimizing stepwise purification is key. For instance, a 52.7% yield was achieved for a pyrrolidinone hydrochloride derivative by heating the reaction slurry to 50°C after HCl addition, ensuring complete salt formation and solubility . Additionally, using scavenger resins to remove excess reagents can reduce side reactions.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of complex pyrrolidinone analogs?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from tautomerism or stereochemical ambiguity. For example, diastereomeric mixtures of pyrrolidinone derivatives may require chiral HPLC separation (e.g., using a Chiralpak AD-H column) followed by X-ray crystallography to confirm absolute configurations .

Q. How do steric and electronic factors influence the biological activity of 3,4-dihydroxypyrrolidin-2-one derivatives?

- Methodological Answer : Substituent positioning on the pyrrolidinone ring modulates interactions with biological targets. For example, electron-withdrawing groups (e.g., chloro, fluoro) at the 3- and 4-positions enhance binding to enzymatic active sites, as observed in analogs with inhibitory activity against kinases . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities prior to synthesis.

Q. What are the challenges in scaling up pyrrolidinone synthesis from milligram to gram-scale production?

- Methodological Answer : Key challenges include maintaining stereochemical integrity and minimizing racemization. A protocol for a related compound achieved scalability by using flow chemistry to control exothermic reactions and employing immobilized catalysts (e.g., Pd/C on silica) for efficient hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.